molecular formula C20H23N5OS B12141966 2-(4-amino-5-cyclohexyl(1,2,4-triazol-3-ylthio))-N-naphthylacetamide

2-(4-amino-5-cyclohexyl(1,2,4-triazol-3-ylthio))-N-naphthylacetamide

Cat. No.: B12141966
M. Wt: 381.5 g/mol
InChI Key: UFOLUHLNRCGELR-UHFFFAOYSA-N
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Description

2-(4-Amino-5-cyclohexyl(1,2,4-triazol-3-ylthio))-N-naphthylacetamide is a triazole-based compound featuring a 1,2,4-triazole core substituted with an amino group at position 4 and a cyclohexyl group at position 3. A thioether linkage at position 3 connects the triazole ring to an acetamide group, which is further substituted with a naphthyl moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H23N5OS

Molecular Weight

381.5 g/mol

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C20H23N5OS/c21-25-19(15-8-2-1-3-9-15)23-24-20(25)27-13-18(26)22-17-12-6-10-14-7-4-5-11-16(14)17/h4-7,10-12,15H,1-3,8-9,13,21H2,(H,22,26)

InChI Key

UFOLUHLNRCGELR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-5-cyclohexyl(1,2,4-triazol-3-ylthio))-N-naphthylacetamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable nitrile.

    Introduction of the cyclohexyl group: This step may involve the use of cyclohexylamine in a substitution reaction.

    Attachment of the naphthylacetamide moiety: This can be done through an acylation reaction using naphthylacetic acid or its derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at Triazole-Thio Group

The sulfur atom in the triazol-3-ylthio group exhibits nucleophilic character, enabling alkylation and acylation reactions. A representative protocol involves:

Reaction TypeReagents/ConditionsProductYield (%)Reference
AlkylationEthyl bromoacetate, Et₃N, DMF, 24h refluxEthyl [4-amino-5-cyclohexyl(1,2,4-triazol-3-ylthio)]acetate88
AcylationAcetyl chloride, pyridine, 0°C → RTNaphthylacetamide-triazole thioacetate76

Key observations:

  • Alkylation proceeds via SN2 mechanism, favored by polar aprotic solvents (DMF) and mild bases (Et₃N) .

  • Acylation requires stoichiometric base to neutralize HCl byproduct, with pyridine enhancing regioselectivity.

Oxidation and Redox Behavior

The triazole-thioether moiety undergoes controlled oxidation to sulfoxide/sulfone derivatives, critical for modulating biological activity:

Oxidizing AgentConditionsProductOxidation StateImpact on Bioactivity
H₂O₂ (3%)RT, 4hSulfoxide+1Reduced antimicrobial potency
mCPBADCM, 0°C, 2hSulfone+2Enhanced cytotoxicity (IC₅₀: 8.2 μM vs. 14.5 μM parent)

Mechanistic studies confirm radical intermediates during H₂O₂-mediated oxidation, while mCPBA follows an electrophilic pathway .

Condensation with Amino Acid Derivatives

The primary amine at position 4 participates in peptide coupling reactions:

Example Protocol

  • React with Boc-protected glycine (EDC/HOBt, DMF, 12h)

  • Deprotect with TFA/DCM (1:1, 2h)

  • Characterize by ¹H-NMR (δ 6.8–7.2 ppm for naphthyl; δ 1.2–1.8 ppm for cyclohexyl)

Amino AcidCoupling Efficiency (%)Application
Glycine92Prodrug design
Lysine78Targeted delivery systems

Cycloaddition and Heterocycle Formation

The triazole ring participates in Huisgen cycloaddition with alkynes under Cu(I) catalysis:

AlkyneCatalystProductYield (%)
PhenylacetyleneCuITriazole-fused naphthoimidazolone65
Propargyl alcoholCuSO₄/NaAscSpiro-triazole-oxazolidinone derivative58

Biological Activity Modulation via Structural Analogues

Structure-activity relationship (SAR) studies reveal critical reactivity-bioactivity correlations:

Structural ModificationAntimicrobial Activity (MIC, μg/mL)Anticancer Activity (IC₅₀, μM)
Parent compound12.5–25 (Gram+)14.5
Sulfone derivative>1008.2
Glycine conjugate6.3–12.522.1

Stability and Degradation Pathways

Accelerated stability studies (40°C/75% RH, 6 months) identify primary degradation products:

Stress ConditionMajor DegradantFormation Pathway
Acidic (pH 2)NaphthylamineAcetamide hydrolysis
Alkaline (pH 9)CyclohexyltriazoleS–N bond cleavage
OxidativeSulfoxideThioether oxidation

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(4-amino-5-cyclohexyl(1,2,4-triazol-3-ylthio))-N-naphthylacetamide exhibit significant anticancer properties. In particular:

  • Mechanism of Action : The triazole moiety is known to enhance apoptosis in cancer cells. Studies have shown that derivatives of triazole compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines such as HeLa and MCF-7 .
  • Case Studies : In vitro studies demonstrated that certain analogs achieved IC50 values below 100 μM against human cancer cell lines, indicating potent anticancer activity. For example, a compound with a similar structure was noted for its ability to increase apoptotic cell numbers significantly .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored:

  • Activity Against Pathogens : Similar derivatives have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis . The presence of the triazole ring may contribute to enhanced binding affinity to microbial targets.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, there is emerging evidence of anti-inflammatory effects:

  • In Silico Studies : Molecular docking studies suggest that the compound may act as a 5-lipoxygenase inhibitor, a target for anti-inflammatory drugs . This opens avenues for exploring its use in treating inflammatory diseases.

Pharmacokinetic Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics is crucial for evaluating the therapeutic potential of this compound:

  • Absorption and Bioavailability : Preliminary studies indicate favorable ADME profiles for similar compounds, suggesting good oral bioavailability and absorption characteristics.

Future Research Directions

Given the promising biological activities observed in preliminary studies, future research should focus on:

  • In Vivo Studies : Conducting animal model studies to assess the efficacy and safety of this compound.
  • Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects.
  • Structure-Activity Relationship (SAR) : Investigating how variations in the molecular structure affect biological activity to optimize therapeutic efficacy.

Mechanism of Action

The mechanism of action of 2-(4-amino-5-cyclohexyl(1,2,4-triazol-3-ylthio))-N-naphthylacetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Core Triazole Substitutions

  • Cyclohexyl vs. Aryl Groups: The cyclohexyl substituent at position 5 distinguishes the target compound from analogs like 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide (), which incorporates a thienyl group.
  • Amino Group vs. Nitro or Halogen Substituents: The amino group at position 4 contrasts with nitro or halogen substituents in compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (). Amino groups facilitate hydrogen bonding, which may influence solubility and receptor interactions .

Acetamide Substituents

  • Naphthyl vs. Phenyl/Chlorophenyl Groups: The naphthyl moiety in the target compound differs from phenyl or chlorophenyl groups in analogs like 2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-chlorophenyl)acetamide ().

Thioether Linkage Variations

The thioether bridge is a common feature in triazole derivatives, but its position and adjacent substituents vary. For example, 2-(5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () includes a sulfonylphenyl group, which introduces electronegative properties absent in the target compound .

Physicochemical Properties

Spectroscopic Data

  • IR Spectroscopy: The amino group in the target compound would exhibit N–H stretching (~3290 cm⁻¹), similar to 6b (3292 cm⁻¹, ). However, the absence of nitro groups (which show asymmetric stretches at ~1500 cm⁻¹) differentiates it from nitro-substituted analogs .
  • NMR : The cyclohexyl group would produce distinct aliphatic proton signals (δ ~1.0–2.5 ppm) compared to aromatic protons in thienyl- or naphthyloxy-substituted compounds (e.g., δ 7.2–8.6 ppm in 6b , ) .

Biological Activity

2-(4-amino-5-cyclohexyl(1,2,4-triazol-3-ylthio))-N-naphthylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including anti-inflammatory properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a triazole ring and an acetamide moiety. Its molecular formula is C17H22N4OSC_{17}H_{22}N_4OS, with a molecular weight of approximately 330.45 g/mol. The presence of the cyclohexyl group and the triazole ring contributes to its unique pharmacological profile.

1. Anti-inflammatory Activity

Research indicates that compounds with triazole rings often exhibit significant anti-inflammatory properties. In a study assessing various derivatives of triazole compounds, it was found that those similar to this compound showed promising results in reducing inflammation markers in animal models .

Table 1: Summary of Anti-inflammatory Studies

Study ReferenceModel UsedDose (mg/kg)Result
Rat model50Significant reduction in edema
In vitro assaysN/ADecreased cytokine production
Mouse model25Reduced paw swelling

The mechanism through which this compound exerts its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, the triazole moiety is known to interact with various enzymes involved in inflammatory pathways, potentially leading to reduced synthesis of inflammatory mediators .

Case Study 1: In Vivo Efficacy

In a controlled study involving rats, administration of this compound resulted in a marked decrease in inflammatory responses compared to control groups. The study highlighted the compound's ability to modulate immune responses effectively.

Case Study 2: In Vitro Analysis

In vitro studies demonstrated that the compound could inhibit the proliferation of certain cancer cell lines. The results indicated a potential dual role as both an anti-inflammatory agent and an anticancer drug .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2-(4-amino-5-cyclohexyl(1,2,4-triazol-3-ylthio))-N-naphthylacetamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution or 1,3-dipolar cycloaddition. For example, triazole-thiol intermediates (e.g., 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thione) are reacted with chloroacetamide derivatives in ethanol under reflux with a base (e.g., KOH). Reaction progress is monitored by TLC (hexane:ethyl acetate, 9:1), followed by recrystallization or solvent extraction .
  • Critical Parameters : Solvent ratio (e.g., toluene:water 8:2), reaction time (5–7 hours), and stoichiometric control of NaN₃ in azide formation .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Analytical Techniques :

  • IR Spectroscopy : Peaks at ~3262 cm⁻¹ (–NH stretch), ~1671 cm⁻¹ (C=O stretch), and ~1303 cm⁻¹ (C–N stretch) confirm functional groups .
  • NMR : ¹H NMR (DMSO-d₆) shows characteristic signals: δ 5.38 ppm (–NCH₂CO–), δ 7.20–8.40 ppm (aromatic protons), and δ 10.79 ppm (–NH) .
  • Elemental Analysis : Matches calculated C, H, N, S percentages .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Poor solubility in organic solvents (e.g., ethanol, ethyl acetate) but forms water-soluble sodium salts for biological testing .
  • Stability : Degrades under prolonged exposure to moisture or heat. Store in anhydrous conditions at 2–8°C .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity?

  • Optimization Strategies :

  • Catalyst Screening : Copper acetate (10 mol%) accelerates 1,3-dipolar cycloaddition in tert-BuOH:H₂O (3:1) .
  • Solvent Systems : Ethanol-water mixtures enhance crystallization efficiency .
  • Reaction Monitoring : Real-time TLC reduces side-product formation .
    • Data-Driven Adjustments : Adjust reflux time (1–8 hours) based on intermediate stability .

Q. How do structural modifications (e.g., cyclohexyl vs. furan substituents) influence biological activity?

  • Case Study :

  • Cyclohexyl Group : Enhances lipophilicity, improving blood-brain barrier penetration in neuroactive compounds .
  • Furan Substituents : Increase antiexudative activity (AEA) by 30% compared to phenyl analogs, as shown in carrageenan-induced edema models .
    • Experimental Validation : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2) and molecular docking simulations .

Q. How can contradictory biological data (e.g., in vitro vs. in vivo efficacy) be resolved?

  • Root Cause Analysis :

  • Pharmacokinetics : Low bioavailability due to poor solubility (e.g., sodium salt formulations improve absorption ).
  • Metabolic Stability : Hepatic microsome assays identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
    • Mitigation : Prodrug design (e.g., acetylated derivatives) or co-administration with metabolic inhibitors .

Q. What computational tools are recommended for predicting structure-activity relationships (SAR)?

  • Software :

  • PASS Program : Predicts biological activity spectra (e.g., antimicrobial, anticancer) based on substituent patterns .
  • Molecular Docking (AutoDock Vina) : Evaluates binding affinity to target proteins (e.g., EGFR, COX-2) using optimized force fields .
    • Validation : Cross-reference computational predictions with experimental IC₅₀ and Ki values .

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